![molecular formula C20H32 B14602346 (8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane] CAS No. 58526-86-6](/img/structure/B14602346.png)
(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1’-cyclopropane]: is a complex organic compound with a unique spiro structure This compound is part of the cyclopenta[a]phenanthrene family, characterized by its intricate ring system and specific stereochemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1’-cyclopropane] involves multiple steps, typically starting with simpler organic molecules. The process often includes cyclization reactions to form the spiro structure and stereoselective steps to ensure the correct configuration of the chiral centers. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) might be employed to monitor the reaction progress and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1’-cyclopropane] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to increase reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1’-cyclopropane] is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro compounds and their behavior in various chemical reactions.
Biology
In biology, this compound might be investigated for its potential biological activity. Its complex structure could interact with biological molecules in unique ways, making it a candidate for drug discovery or biochemical research.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its unique structure might allow it to interact with specific molecular targets, leading to the development of new drugs or treatments.
Industry
In industry, (8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1’-cyclopropane] could be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.
Mecanismo De Acción
The mechanism by which (8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1’-cyclopropane] exerts its effects depends on its interaction with molecular targets. It might bind to specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spiro compounds and members of the cyclopenta[a]phenanthrene family. Examples might include spiro[cyclopentane-1,2’-indene] and spiro[cyclohexane-1,2’-indene].
Uniqueness
What sets (8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1’-cyclopropane] apart is its specific stereochemistry and the presence of the spiro linkage. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
58526-86-6 |
|---|---|
Fórmula molecular |
C20H32 |
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
(8R,9R,10S,13S,14S)-13-methylspiro[3,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,1'-cyclopropane] |
InChI |
InChI=1S/C20H32/c1-19-8-2-3-18(19)16-5-4-14-6-10-20(11-12-20)13-17(14)15(16)7-9-19/h14-18H,2-13H2,1H3/t14?,15-,16+,17-,18-,19-/m0/s1 |
Clave InChI |
UPMBVAJFFXGAHL-CCZRDMDKSA-N |
SMILES isomérico |
C[C@@]12CCC[C@H]1[C@@H]3CCC4CCC5(CC5)C[C@@H]4[C@H]3CC2 |
SMILES canónico |
CC12CCCC1C3CCC4CCC5(CC5)CC4C3CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



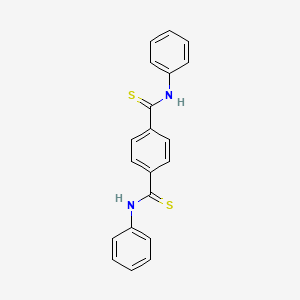

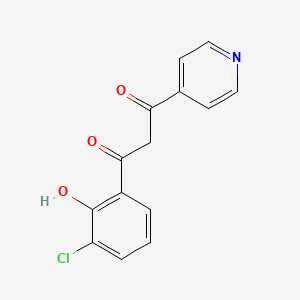
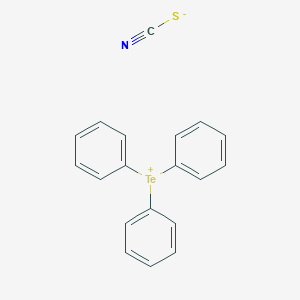

![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)

![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)
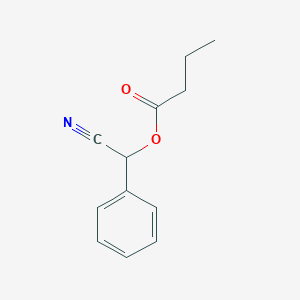

![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)
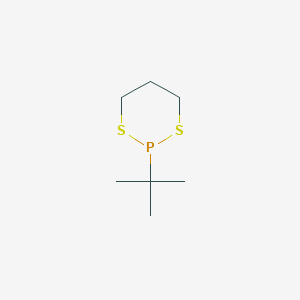
![2',2'-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14602343.png)
